molecular formula C25H21N3O B11186911 1,6-diphenyl-3-(phenylamino)-1,5,6,7-tetrahydro-4H-indazol-4-one

1,6-diphenyl-3-(phenylamino)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11186911
M. Wt: 379.5 g/mol
InChI Key: PLPDFIKKQZUTML-UHFFFAOYSA-N
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Description

1,6-DIPHENYL-3-(PHENYLAMINO)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and a tetrahydroindazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

The synthesis of 1,6-DIPHENYL-3-(PHENYLAMINO)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic aldehydes with hydrazine derivatives, followed by cyclization and further functionalization steps. Industrial production methods may involve optimization of these reactions to improve yield and purity, often utilizing catalysts and controlled reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

1,6-DIPHENYL-3-(PHENYLAMINO)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,6-DIPHENYL-3-(PHENYLAMINO)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as an inhibitor of certain enzymes and its interactions with biological macromolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,6-DIPHENYL-3-(PHENYLAMINO)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 1,6-DIPHENYL-3-(PHENYLAMINO)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE include other tetrahydroindazole derivatives and compounds with multiple aromatic rings. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and overall structure. The uniqueness of 1,6-DIPHENYL-3-(PHENYLAMINO)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE lies in its specific combination of aromatic rings and functional groups, which confer distinct chemical reactivity and potential biological effects.

Properties

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

IUPAC Name

3-anilino-1,6-diphenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C25H21N3O/c29-23-17-19(18-10-4-1-5-11-18)16-22-24(23)25(26-20-12-6-2-7-13-20)27-28(22)21-14-8-3-9-15-21/h1-15,19H,16-17H2,(H,26,27)

InChI Key

PLPDFIKKQZUTML-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N(N=C2NC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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